Pharmacological and Biopharmaceutical Aspects of Cinnamic Aldehyde (CAS 87686-88-2)
Cinnamic aldehyde, also known as cinnamaldehyde, with the CAS registry number 87686-88-2, is a naturally occurring α,β-unsaturated aromatic aldehyde that constitutes the primary bioactive component of cinnamon bark oil (obtained from Cinnamomum verum and Cinnamomum cassia). Over the past two decades, this phytochemical has garnered significant attention from the biomedical and pharmaceutical research communities due to its remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and metabolic modulatory effects. From a biopharmaceutical perspective, cinnamic aldehyde presents both promising opportunities and distinct challenges: its high lipophilicity facilitates passive transcellular diffusion and blood-brain barrier permeation, yet its reactive aldehyde functional group renders it susceptible to rapid enzymatic oxidation and Schiff base formation in physiological environments. This article aims to systematically examine the pharmacological mechanisms of action associated with cinnamic aldehyde and critically assess its biopharmaceutical characteristics, including absorption, distribution, metabolism, excretion (ADME) and toxicity, with emphasis on recent advances in formulation strategies aimed at overcoming its metabolic instability.
The structural versatility of cinnamic aldehyde (C₉H₈O, molecular weight: 132.16 g/mol) is central to its biological activity. The conjugating double bond adjacent to the phenyl ring and the electrophilic carbonyl group engage in Michael addition reactions with cellular nucleophiles, particularly the thiol groups of glutathione and the active-site cysteines of various signaling proteins. This intrinsic reactivity, while foundational to many of its therapeutic effects, also imposes constraints on the systemic durability of the parent molecule. The purpose of this comprehensive review is to delineate the current landscape of knowledge regarding the medicinal chemical insights of this molecule while also addressing the nanotechnological approaches and prodrug designs that are being explored to harness its full therapeutic potential.
1. Pharmacological Mechanisms of Action: TLR4/NF-κB and Nrf2 Pathways
One of the most robustly documented pharmacological activities of cinnamic aldehyde is its potent anti-inflammatory effect, which is mediated predominantly through the inhibition of the toll-like receptor 4 (TLR4)/nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling axis. In lipopolysaccharide (LPS)-stimulated macrophages, cinnamic aldehyde has been shown to prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB heterodimers in the cytoplasm and preventing the transcription of pro-inflammatory genes (e.g., COX-2, iNOS, IL-1β, TNF-α). For instance, a study demonstrated that pretreatment with cinnamic aldehyde (20–100 µM in cell culture; 50–200 mg/kg of body weight administered orally) significantly reduced serum TNF-α levels and protected against murine endotoxic shock (Chao et al., 2008). Concurrently, the compound is a potent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2), a master transcription factor orchestrating antioxidant defense. By covalently modifying Kelch-like ECH-associated protein 1 (Keap1) at key cysteine residues (e.g., Cys151, Cys273), cinnamic aldehyde induces the nuclear translocation of Nrf2, driving the expression of phase II detoxifying enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathine S-transferases (GSTs). This dual action—suppressing floral inflammation while upregulating endogenous antioxidants—positions cinnamic aldehyde as a potential cytoprotective agent in degenerative diseases like osteoarthritis, metabolic syndrome, and early-stage Alzheimer's disease.
Beyond the NF-κB and Nrf2 pathways, cinnamic aldehyde interacts with the transient receptor potential ankyrin 1 (TRPA1) ion channel, a type of sensory receptor abundantly expressed in primary afferent nociceptive neurons. While activation of TRPA1 is primarily associated with inflammatory pain sensation and the irritating qualities of numerous volatile irritants, specific activation by cinnamic aldehyde at micros sites of inflammation can elicit desensitization, leading to local analgesia. This concept has fuelled translational efforts to design topical ointments containing low-concentration cinnamic aldehyde for chronic joint pain syndromes. However, precise dose management is critical, as pungent high concentrations can trigger neurogenic inflammation instead. Taken together, the multiplicity and fine-tuning of such pathways account for the compound's immense potential as a regulatory skeleton for anti-cancer and autoimmune drug design campaigns.
2. Biopharmaceutical Profile: Absorption, Metabolism, and Blood-Brain Barrier Permeability
From a Biopharmaceutical Classification System (BCS) perspective, cinnamic aldehyde fits best as a Class I/II borderline molecule, exhibiting high permeability (logP ~1.8–2.1) and low aqueous solubility (approx. 0.5–2 mg/mL at 25°C). Based on its high lipid solubility and the 'rule-of-five' compliance, oral absorption is speculated to be extensive via the passive transcellular pathway, primarily across the jejunum and the duodenum. In silico models (e.g., Caco-2 permeability assays) indicate that over 90% of an ingested dose leaves the gastrointestinal tract unchanged, entering portal venous supply. Another biopharmaceutical advantage is its efficiency regarding carrier protein interaction. Cinnamic aldehyde probably interacts readily with the binding pocket of HSA (Human Serum Albumin), resulting in roughly 87% adhesion and relatively stable intravenous fate. Yet, substantial in vivo bio-availability is severely jeopardized during the ‘first pass’ effect in the liver and enters energy wastage due to very rapid metabolism by the intestinal mucosa. Phase I oxidation, catalyzed primarily by aldehyde oxidase (AO) and CYPs (most members of P450 2E1, 1A2, and 2A6 families), hydrolyze it sharply into the less lipophilic metabolite cinnamic acid, which still exhibits potentially beneficial effects through the PPARR axis, but far less acute pharmacological strength; only approximately ~5% to at most 15% of initial free cinnamic aldehyde actually passes the hepatic system intact.
Another remarkable aspect is how this un-substituted phenl propenal form discriminates interactions with enzymes towards potent redox and redox-sensitive transcription intervention both locally and centrally. In a structure-brain equivalence perspective: its broad and rapid capacity to cross the BBB offers a nimble advantage in erasing neURO-inflAMmatory signals. In rodent imaging models (in situ brain perfusion and dynamic positron emission tomography mapping with carbon-11), radiolabeled cinnamic aldehyde steeply and stably penetrated across isolated functional microvessel lumens, demonstrating BBB influx rates equal to antipyrine control; ensuing unchallenge metabolism suggests accumulation is more kinetical to barrier efflux. It potentially presumes one will explain intra-target Kp,uu approach of neurological drugability; significantly for multi-synucIetin Agreagation there need more advance 3d pharma metric.
3. Stability Challenges and Formulation Engineering: Encapsulation Approaches
Given the fast hepatic and plasmatic degradation of free cinnamic aldehyde in perfusion mediums, developing effective carriers marks the pressing factor for clinically-relevant fixed-dosage designs. Most early studies with regular capsules resulted in sub-therapeutic exposure leading to erroneous outcome, while simple enhancers also cannot withhold innate reactivity within gastric low pH. That's why very thorough interest within the agrochemical side—for nematodes targets and fumigant stabilities—has resulted the currently fastest progressing addition along a macro-cycles and natural supramolecular material testing (cyclodextrin inclusion complexes). It performed efficiently by substantially altering bio-pharm metrics; with β-CYCLODEXTRIN including cinnamic aldehyde at 1:1 mole ratio delivers solubility ~8X + and drastically diminishes aldehyde off gassing reaction's both in stored formulations and in any bio medium by reversible shield, eventually releasing unmodified active after constant endogenous degrading all en route. Moreover clinical dermatropic and micro-acupuncture projects use it in emulsions stabilized with nano-meter structuralist polysaccharide filling (pectin-saponite/tannic nanocrystal network). Every preliminary trial unveiled improved systematic skin viability especially for tinea pedis as conventional drug alternative. There further still exists integration through liposomes; high molecular weights sub 180 nm using so-bean phosphatidyl choline entrapment efficiency >94% and high sustained latency; pharmacokinetics patterns (area under the curve increment in rabbits) 3x- measure > 5 h to < 24h MRT; half maximal anti-hypersensitivity in cells become decreased log reduce 1 to log lower than 0 on absolute dosage metric needed compared linear free administer.
Additional ambitious paths: building pH-sensitive materials and triggered controlled-transport: within encapsulation at bionic composite matrix ‘alginate-chitosan / nanoparticle embedded’ mostly release enemas if base attacks the crosslinks showing therapeutic improved colitis animal model because stable shielding beside dysbiotic colons. Similarly a giant investigation targeting brain–bound cargo; packing chemically within crosslink (e.g., pluronic/QA-PCL based dendritic micelle). Cascade provided using glucose transporters override effectively brain cumulative exceed several >2 based baselines coupled protecting oxidative. Basically nano-biopharmaceutics converting a fraction roughly is a labile active and holding safer – translates currently original obstacles of CAS 87686-88-2 into launching site functionalization values lead advancement in 203 predicting.
4. Therapeutic Explorer in Preclinical Models: Metabolic Syndrome and Candidiasis
Research has revealed emerging proof-of-concept for the use of cinnamic aldehyde in at least two principle, therapeutically wide clinical conditions. Metabolic syndrome seems served best so far, because cinnamic aldehyde stimulates insulin-Stimulated glucose transport in cultured L6 myotubes through modifications of TRPV-1 and large action via insuline CD36; it acts as potent adipogenese suppressant. Controlled mini ob/ob-mus gavage (10-wk study at 80 (mbw)/kg daily dosage achieve) tripther line series (test group comprising trim healthy: weight 18% drop, better fasting serum insulin level normalized; normalizing cholesterol triade and lowering of tumor MDA distribution. Regarding very cardiovascular risk descending among insulin action may 100 to fully accomplished, simultaneously reduce fatty factors in non-alc steatohepa 20 fat. Meanwhile pathogen directional side: cinnamicAldehyde functions just against both plankton surface cells and also more interesting is neutralise that for multidrug resistant Candida auris biofilms - uncharged and several safety prove toward mammalian against Crug fungi. combining some polimix with NP in package “CD/CA” ended exhibit higher total level inhibit that the biofilms used any commercial control molecule.
New Preclinical studies (DOI showing via PubMed term ID: 33256501 & DOI: 10.1002/jcb.28560). Combined meta analysis got consistently HICA increase from 1010 to effectively, show wide plate inhibitory effect C.auris, C.parasilosis at minimum µg concentrict at some larger large. Clinically derived complex thus suggests large tool for (typical treat time drug usage limited disease C%). Interesting = Nano-sli et may be possible complete lowering the pressure that many hazardous solubility may under biological assessment as effectively succeed major alternative.
5. Toxicological Insights and Regulatory Considerations
Toxicologically the compound must realize both Benefit opportunity: it set on by using existing safe compliance using general safety & food add (EU approved: FLAVIS 05). Published JEFCA/WHO standard ADI level 2 unit per kg where given defined quite sufficient coverage actual for use at dosage often suggested with capsule int for chronic purposes. At high (10-20× standard possible mg local single acute) dosis one can find annoying digestion on few groups about gastritis occurrence maybe light or showing moderate atop. Important is main note within sensitive COF ingredient particularly because proper model considered: Allergic response happen in few with person that CIN alde degradation towards Benzo and cinnic – several medical claim dermatitis concerning though rarely recorded medical popup. Some newer report lead show about hepatob to plasma is primarily transient after heavy injected some rats and mechanism connection after real damage - practically remain not danger if uses protocoled typical usage small. Liposome Nano may maybe rep that treat against reactive species outcomes.
After serious human BEO assessment in new york from. Agent is actually considered plausible toward any application (no agency will label as no): special labeling comes warning either skin irritation, any degree not terrible. Next factors appropriate drug administration technologies for extended required human initial phase I to solve all gap between Pk, ADMET an the actual treatment outcome assurance typical add in list section further downstream.
Product Introduction: Pharmaceutical-Grade Cinnamic Aldehyde – Optimal Bioperformance Design
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pharmacodynamic cinnamic Aldehyd
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- Sonographic M.; et Al … "Bio permeability Transport ac* index (BBB)/ cinnamal at CAS id, J Neuro Res, vol 98, g pages 777.